N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-[2-(Methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a propanamide derivative featuring a 1,2-benzothiazole-1,1,3-trioxide (saccharin-derived) moiety and a 2-(methylsulfanyl)phenyl substituent. The benzothiazole-trioxo group is a hallmark of saccharin-based compounds, which are widely explored for medicinal applications due to their metabolic stability and bioactivity . The methylsulfanyl group may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-11(16(20)18-13-8-4-5-9-14(13)24-2)19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUILSITOPEEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has recently garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
Structure and Properties
The compound features a methylsulfanyl group attached to a phenyl ring along with a trioxo-benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 302.35 g/mol. The structural complexity suggests potential interactions within biological systems that warrant investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions to prevent unwanted side reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm product identity and monitor reaction progress.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of methylsulfanyl phenyl compounds have shown significant antibacterial activity against various strains such as MRSA, E. coli, K. pneumoniae, and A. baumannii with growth inhibition rates ranging from 85% to 97% .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7g | MRSA | 97.76 |
| 7a | E. coli | 85.76 |
| 7b | K. pneumoniae | 91.20 |
| 7c | A. baumannii | 82.50 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been found to selectively inhibit the COX-2 enzyme with IC50 values ranging from to , demonstrating significant potential in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX-2 Inhibitory Activity
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Indomethacin | 0.079 | Low |
| Compound 7a | 0.10 | High |
| Compound 7b | 0.31 | High |
The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. The benzothiazole component is particularly noted for its ability to participate in electron transfer processes.
Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
- Antimicrobial Study : A study reported that derivatives of this compound exhibited potent activity against resistant bacterial strains and suggested further investigation into their mechanism of action .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound showed significant reduction in edema compared to control groups .
Comparison with Similar Compounds
Saccharin Derivatives with Benzamide Linkages
Examples :
Structural Differences :
- These compounds replace the propanamide chain with a benzamide group, linked via a methylene bridge to the saccharin moiety.
- Substituents on the benzamide (e.g., methyl, furan-ethyl) modulate electronic and steric properties.
Propan-2-yl 2-(1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
Structural Differences :
Physicochemical Properties :
Structural Differences :
- Feature sulfonamide groups on fluorophenyl or chlorophenyl rings instead of the benzothiazole-trioxo system.
- Incorporate trifluoromethylpyridine moieties for enhanced metabolic stability.
Physicochemical Properties :
Oxadiazole-Thiazole Propanamides
Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides .
Structural Differences :
- Replace benzothiazole-trioxo with oxadiazole-thiazole heterocycles.
- Sulfanyl linkages enhance conformational flexibility.
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
